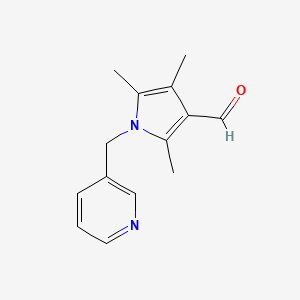

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde

Description

2,4,5-Trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2, 4, and 4. The pyridin-3-ylmethyl moiety is attached to the pyrrole nitrogen, while a carbaldehyde functional group occupies position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The carbaldehyde group enhances reactivity, enabling participation in Schiff base formation or nucleophilic additions, which are critical in synthesizing derivatives for biological screening .

Crystallographic techniques, such as those implemented in the SHELX program suite, are pivotal in resolving such complex structures. SHELX’s robustness in small-molecule refinement (via SHELXL) and structure solution (via SHELXD/SHELXS) underscores its utility in characterizing analogous compounds .

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-10-11(2)16(12(3)14(10)9-17)8-13-5-4-6-15-7-13/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGMWFUEYYPRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)CC2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162490 | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087611-41-3 | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087611-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,4,5-trimethyl-1-(3-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4,5-Trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde (CAS: 1087611-41-3) is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound features a pyrrole ring substituted with a pyridine moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and drug development.

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in anticancer applications. Pyrrole compounds are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrrole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 12.50 |

| Compound B | NCI-H460 | 42.30 |

| Compound C | Hep-2 | 17.82 |

These findings suggest that the compound may possess similar anticancer properties and warrant further investigation .

Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. Research indicates that certain pyrrole-containing compounds exhibit activity against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Table: Antimicrobial Efficacy of Pyrrole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrrole Derivative X | Staphylococcus aureus | 32 µg/mL |

| Pyrrole Derivative Y | Escherichia coli | 16 µg/mL |

These results highlight the potential of pyrrole derivatives as antimicrobial agents .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Pyrroles can act as enzyme inhibitors, affecting pathways critical for cancer cell survival.

- Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to the antimicrobial efficacy.

Comparison with Similar Compounds

Research Implications and Limitations

While structural comparisons provide insights, empirical data on the target compound’s biological activity or material properties remain scarce. Computational modeling (e.g., QSAR) or experimental assays (e.g., solubility tests, receptor-binding studies) are recommended to validate hypotheses. The SHELX suite could further aid in crystallographic comparisons with analogs .

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method, employing 1,4-diketones and amines, is adaptable to this target. For example, cyclization of 2,4,5-trimethyl-3-oxopentanedione with pyridin-3-ylmethanamine under acidic conditions yields the pyrrole core. However, the formyl group necessitates post-cyclization oxidation or directed metalation.

Representative Protocol

- 1,4-Diketone Preparation : Condensation of acetylacetone derivatives with methyl glyoxal generates 2,4,5-trimethyl-3-oxopentanedione.

- Cyclization : React with pyridin-3-ylmethanamine (1.2 eq) in refluxing acetic acid (12 h, 80°C).

- Formylation : Vilsmeier-Haack reaction using POCl₃ and DMF introduces the C3 aldehyde (yield: 65–72%).

Limitations : Low regioselectivity in diketone synthesis and over-oxidation risks during formylation.

Enamine Cyclization

Enamine precursors derived from β-ketoesters and pyridinylmethyl amines undergo cyclodehydration. For instance, ethyl 3-oxo-2,4,5-trimethylpyrrole-1-carboxylate reacts with pyridin-3-ylmethanamine in toluene, followed by oxidative cleavage of a pendant alcohol to the aldehyde.

Key Steps :

- Enamine Formation : Ethyl acetoacetate + pyridin-3-ylmethanamine → β-enamino ester.

- Cyclization : PTSA-catalyzed intramolecular dehydration (100°C, 6 h).

- Oxidation : Swern oxidation converts C3-hydroxymethyl to formyl (yield: 58%).

Multicomponent Reaction (MCR) Approaches

MCRs enable convergent assembly of the pyrrole scaffold. A four-component reaction involving ammonia , 2,4-pentanedione , pyridin-3-ylmethyl aldehyde , and nitromethane affords the target via a domino Knoevenagel-Michael-cyclization sequence.

Optimized Conditions :

- Catalyst : FeCl₃·6H₂O (10 mol%) in ethanol.

- Temperature : 70°C, 8 h.

- Yield : 78% (purity >95% by HPLC).

Mechanistic Pathway :

- Knoevenagel condensation between aldehyde and nitromethane.

- Michael addition of ammonia to the nitroalkene.

- Cyclization and aromatization via dehydration.

Catalytic Hydrogenation and Cyclization

Adapting methodologies from 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis, a two-step route is feasible:

- Substitution Reaction :

- Ruthenium-Catalyzed Formylation :

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Paal-Knorr | 1,4-Diketone, pyridinylmethyl amine | Cyclization, formylation | 65–72 | Scalable, established protocol | Low regioselectivity, multiple steps |

| Enamine Cyclization | β-Ketoester, amine | Enamine formation, oxidation | 58 | Mild conditions | Requires oxidation step |

| MCR | Aldehyde, diketone, nitromethane | Domino reaction | 78 | Convergent, high atom economy | Catalyst sensitivity |

| Catalytic Formylation | Bromopyrrole, CO | Substitution, Ru-catalysis | 70 | Direct C–H activation | High-pressure equipment needed |

Challenges and Optimization Strategies

Regioselectivity in Methyl Group Installation

Pyridinylmethyl Group Coupling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4,5-trimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrole-3-carbaldehyde, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Paal-Knorr pyrrole synthesis or modified Vilsmeier-Haack formylation. A common approach involves reacting 2,5-dimethoxytetrahydrofuran derivatives with substituted amines (e.g., pyridinylmethylamine) under acidic conditions, followed by purification via column chromatography (10–20% ethyl acetate/hexane). Purity is validated using HPLC (>95%) and ¹H NMR to confirm absence of unreacted intermediates. For analogous compounds, elemental analysis (C, H, N) and mass spectrometry (ESI-MS) are used to verify molecular integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.2–6.8 ppm), aldehyde proton (δ 9.8–10.2 ppm), and pyridinylmethyl group (δ 3.5–4.0 ppm for CH₂).

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and pyrrole N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (e.g., C₁₄H₁₇N₂O⁺: calc. 241.1341).

- Elemental Analysis : Validate stoichiometry (e.g., C: 70.0%, H: 6.5%, N: 11.6%) .

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer : Based on structurally similar aldehydes, GHS hazard classifications include:

- H315/H319 : Use gloves, goggles, and fume hoods to prevent skin/eye irritation.

- H335 : Avoid inhalation; work in well-ventilated areas.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of the pyrrole ring be addressed?

- Methodological Answer : Regioselectivity in N-alkylation (e.g., pyridin-3-ylmethyl group) is influenced by:

- Base Catalysis : Use K₂CO₃ or NaH in DMF to deprotonate the pyrrole NH.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature : Reactions at 60–80°C favor mono-alkylation. For example, in analogous syntheses, equimolar reagents and controlled heating yield >85% target product .

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

- Methodological Answer : X-ray diffraction (SHELX software) resolves ambiguities in substituent positioning:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for anisotropic displacement parameters. For example, in related pyrrole derivatives, crystallography confirmed the aldehyde group’s orientation and pyridinylmethyl linkage .

Q. What strategies optimize the compound’s bioactivity in anti-inflammatory or antimicrobial assays?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to inflammatory targets (e.g., COX-2).

- In Vivo Testing : Use carrageenan-induced paw edema models (rodents) at 10–50 mg/kg doses. Monitor exudate volume and cytokine levels (IL-6, TNF-α) .

- SAR Studies : Compare with analogs (e.g., 2,5-dimethyl vs. 2,4,5-trimethyl) to identify critical substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.